Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride
Description
Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride is a structurally complex organic compound characterized by an ethyl ester backbone functionalized with a methyl-substituted propanoyl group and a methylamino moiety. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-4-14-9(13)7-11(3)8(12)5-6-10-2;/h10H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJADNASBOVHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CCNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 2-(methylamino)acetate with 3-(methylamino)propanoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Functional Group Analysis
The compound’s key structural elements are compared to related esters and amino acid derivatives (Table 1):
Table 1: Structural and Functional Comparisons
Key Observations :
- Solubility : The hydrochloride salt in all compounds improves aqueous solubility, critical for bioavailability .
- Bioactivity: The methylamino group in the target compound may enhance binding to amine-sensitive targets (e.g., proteases) compared to the amidino group in ’s compound, which is more basic and may alter pH-dependent activity .
Biological Activity
Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H19ClN2O3
- CAS Number : 2580250-02-6
This compound features a complex structure that includes an ethyl ester and a methylamino group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular function.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways.
- Pathway Modulation : The compound may affect biochemical pathways, leading to changes in cellular responses.
Applications in Research and Medicine
This compound is utilized across various scientific disciplines:
- Chemistry : Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology : Investigated for its potential effects on biological systems, including antimicrobial and cytotoxic activities.
- Medicine : Explored for therapeutic properties, particularly in drug development targeting specific diseases.
Antimicrobial Activity
In a study examining the antimicrobial properties of similar compounds, derivatives with methylamino groups exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL for effective compounds . This suggests that this compound could possess comparable antimicrobial properties.
Cytotoxicity Assessment
Research evaluating the cytotoxic activity of related compounds found that those with similar structural features showed varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with alkyl substitutions demonstrated enhanced activity against Ehrlich’s ascites carcinoma (EAC) cells . This indicates potential for this compound in cancer therapeutics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 2-(methylamino)-2-(oxan-3-yl)acetate; hydrochloride | Structure | Moderate cytotoxicity | Used as a reference for structural comparison |
| Methyl 3-[[(2RS)-2-(Dipropylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride | Structure | High antimicrobial activity | Shows potential for drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
